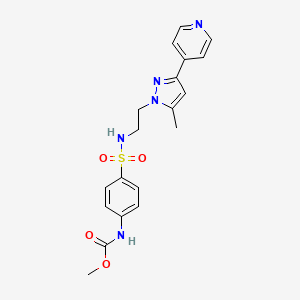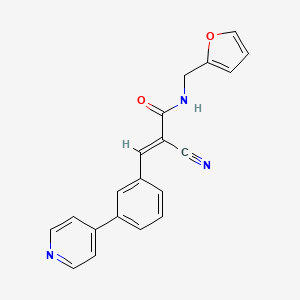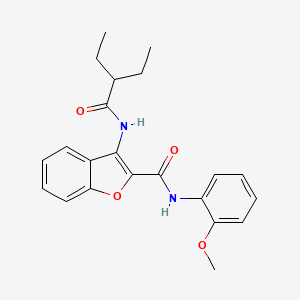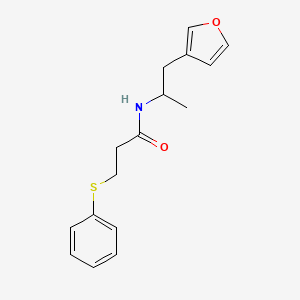
methyl (4-(N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (4-(N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate is a useful research compound. Its molecular formula is C19H21N5O4S and its molecular weight is 415.47. The purity is usually 95%.
BenchChem offers high-quality methyl (4-(N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl (4-(N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial and Antitumor Applications
A significant body of research has been dedicated to exploring the antibacterial and antitumor potential of novel heterocyclic compounds containing sulfonamido moieties. For instance, Azab et al. (2013) synthesized new heterocyclic compounds aiming to investigate their suitability as antibacterial agents. These compounds demonstrated high antibacterial activities, highlighting their potential in developing new treatments against bacterial infections (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013). Additionally, El‐Borai et al. (2013) explored the microwave-assisted synthesis of pyrazolopyridines, evaluating their antioxidant, antitumor, and antimicrobial activities. Their findings indicate that some synthesized compounds exhibited significant activity against liver and breast cancer cell lines, as well as antibacterial properties (M. El‐Borai, H. F. Rizk, D. Beltagy, & I. Y. El-Deeb, 2013).
Synthesis and Characterization of Heterocyclic Compounds
The synthesis and characterization of novel heterocyclic compounds are pivotal areas of research. Studies by Mohareb et al. (2004) and others have focused on developing new synthetic routes to produce heterocyclic compounds with potential applications in various fields, including pharmaceuticals and materials science. These compounds are characterized using various spectroscopic techniques to confirm their structures and evaluate their properties (R. Mohareb, S. Sherif, H. Gaber, S. S. Ghabrial, & Susan I. Aziz, 2004).
Antimicrobial Activity of Heterocycles
The antimicrobial activity of heterocyclic compounds based on sulfonamido pyrazole has also been investigated. For example, El‐Emary et al. (2002) synthesized new heterocycles showing promising antimicrobial properties. These studies contribute to the search for new antimicrobial agents that can address the growing issue of drug resistance (T. El‐Emary, N. Al-muaikel, & O. S. Moustafa, 2002).
Pharmacological Studies
Pharmacological evaluations of novel compounds are essential for understanding their potential therapeutic applications. Studies have been conducted to assess the pharmacological properties of newly synthesized compounds, including their antitumor and anti-tubercular activities. Mallikarjuna and Keshavayya (2020) described the synthesis of novel heterocyclic azo dyes from sulfamethoxazole, demonstrating significant anti-tubercular and anticancer activities, which underscores the versatility and potential of these compounds in medical research (N. Mallikarjuna & J. Keshavayya, 2020).
Mécanisme D'action
Target of Action
It’s known that similar compounds are often used in organic synthesis, particularly in suzuki-miyaura coupling .
Mode of Action
It’s known that similar compounds can undergo various transformations including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .
Biochemical Pathways
It’s known that similar compounds are used in various borylation approaches .
Result of Action
It’s known that similar compounds can be used in the formal total synthesis of δ- ( r )-coniceine and indolizidine 209b .
Propriétés
IUPAC Name |
methyl N-[4-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethylsulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4S/c1-14-13-18(15-7-9-20-10-8-15)23-24(14)12-11-21-29(26,27)17-5-3-16(4-6-17)22-19(25)28-2/h3-10,13,21H,11-12H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRRDANQYHFPPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (4-(N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-dihydronaphthalen-2-ylsulfonyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine](/img/structure/B2742327.png)
![N-(furan-2-ylmethyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2742330.png)



![2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B2742337.png)



![2-Benzylsulfanyl-1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2742342.png)
![5-((4-(2-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2742343.png)

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dimethoxybenzamide](/img/structure/B2742346.png)
![7-chloro-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2742350.png)